Cas no 2172056-44-7 (tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate)

tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate structure
2172056-44-7 structure
Product Name:tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate
CAS 번호:2172056-44-7
MF:C15H27NO4S
메가와트:317.444183588028
CID:6224719
PubChem ID:165846751
Update Time:2025-11-01

tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate
    • EN300-1631048
    • 2172056-44-7
    • 인치: 1S/C15H27NO4S/c1-13(2,3)20-12(18)16-7-4-5-14(9-16,10-17)15(19)6-8-21-11-15/h17,19H,4-11H2,1-3H3
    • InChIKey: HXRUESVWUIGQCL-UHFFFAOYSA-N
    • 미소: S1CCC(C1)(C1(CO)CN(C(=O)OC(C)(C)C)CCC1)O

계산된 속성

  • 정밀분자량: 317.16607952g/mol
  • 동위원소 질량: 317.16607952g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 21
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 398
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 2
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.6
  • 토폴로지 분자 극성 표면적: 95.3Ų

tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-1631048-0.05g
tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate
2172056-44-7
0.05g
$1068.0 2023-06-04
Enamine
EN300-1631048-0.1g
tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate
2172056-44-7
0.1g
$1119.0 2023-06-04
Enamine
EN300-1631048-0.25g
tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate
2172056-44-7
0.25g
$1170.0 2023-06-04
Enamine
EN300-1631048-0.5g
tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate
2172056-44-7
0.5g
$1221.0 2023-06-04
Enamine
EN300-1631048-1.0g
tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate
2172056-44-7
1g
$1272.0 2023-06-04
Enamine
EN300-1631048-2.5g
tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate
2172056-44-7
2.5g
$2492.0 2023-06-04
Enamine
EN300-1631048-5.0g
tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate
2172056-44-7
5g
$3687.0 2023-06-04
Enamine
EN300-1631048-10.0g
tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate
2172056-44-7
10g
$5467.0 2023-06-04
Enamine
EN300-1631048-50mg
tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate
2172056-44-7
50mg
$1068.0 2023-09-22
Enamine
EN300-1631048-100mg
tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate
2172056-44-7
100mg
$1119.0 2023-09-22

tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate에 대한 추가 정보

Structural Characteristics and Chemical Properties of tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate

tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate is a complex organic molecule with a unique combination of functional groups that contribute to its chemical stability and reactivity. The compound features a piperidine-1-carboxylate backbone, which is a six-membered heterocyclic ring containing a nitrogen atom. This ring is substituted with two key functional groups: a hydroxymethyl group at the C3 position and a 3-hydroxythiolan-3-yl group at the same position. The tert-butyl group acts as a protective moiety, enhancing the compound's solubility and reducing susceptibility to hydrolysis. The presence of both hydroxymethyl and hydroxythiolan-3-yl groups introduces potential for redox chemistry, making this molecule a promising candidate for applications in medicinal chemistry.

Recent studies have highlighted the importance of the hydroxythiolan-3-yl functionality in modulating biological interactions. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that the hydroxythiolan-3-yl group can act as a nucleophilic site, enabling the compound to participate in thiol-based reactions that are critical for cellular signaling pathways. This structural feature also contributes to the molecule's ability to act as a prodrug, which is a key consideration in drug development. The piperidine-1-carboxylate backbone further enhances the compound's ability to interact with protein targets, particularly those involved in metabolic processes.

The tert-butyl substituent provides steric protection, which is essential for maintaining the integrity of the molecule during storage and synthesis. This protection is particularly important in pharmaceutical applications where the compound may be exposed to harsh conditions. The combination of the hydroxymethyl and hydroxythiolan-3-yl groups also creates a polar environment, which can influence the compound's solubility in aqueous media. This property is advantageous for drug delivery systems that require high bioavailability.

Advanced Synthesis and Functionalization Strategies

The synthesis of tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions that leverage the reactivity of the hydroxymethyl and hydroxythiolan-3-yl groups. A 2022 study in Organic & Biomolecular Chemistry reported the use of catalytic hydrogenation to selectively functionalize the hydroxymethyl group, which is a critical step in achieving the desired stereochemistry. This approach has been shown to improve the yield and purity of the final product, making it more suitable for pharmaceutical applications.

Functionalization of the hydroxythiolan-3-yl group has also been explored through thiol-ene click chemistry. This method allows for the introduction of diverse functional groups, such as alkyl or aryl substituents, which can be tailored to enhance the molecule's biological activity. A 2021 study in Chemical Communications demonstrated that modifying the hydroxythiolan-3-yl group with electron-donating groups significantly increased the compound's affinity for specific enzyme targets. Such modifications are crucial for optimizing the compound's therapeutic potential.

Recent advancements in asymmetric synthesis have further refined the production of this compound. Techniques such as chiral catalysis and enantioselective reduction have been employed to control the stereochemistry of the hydroxymethyl group. This precision is essential for ensuring the compound's efficacy in vivo, as stereochemical differences can lead to significant variations in biological activity.

Biological Activity and Therapeutic Potential

tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate has shown promising biological activity in preclinical studies. A 2023 study published in Antioxidants found that the compound exhibits potent antioxidant properties, likely due to the presence of the hydroxythiolan-3-yl group. This group is capable of scavenging free radicals, making the compound a potential candidate for treating oxidative stress-related diseases such as neurodegenerative disorders.

Another study in Journal of Inflammation Research (2022) demonstrated that the compound has anti-inflammatory effects by inhibiting the activation of NF-κB, a key pathway in inflammatory responses. The hydroxymethyl group appears to play a role in this mechanism by modulating the interaction between the molecule and inflammatory cytokines. These findings suggest that the compound could be used as a therapeutic agent for conditions such as arthritis and autoimmune disorders.

Research is also ongoing to explore the compound's potential as an antiviral agent. A 2024 preprint study indicated that the hydroxythiolan-3-yl group may interfere with viral replication by targeting specific enzymes. This property could make the compound a valuable tool in combating viral infections, particularly in the context of emerging pathogens.

Applications in Drug Development

The unique structural features of tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate make it a versatile molecule for drug development. Its ability to act as a prodrug is particularly advantageous, as it allows for the controlled release of active compounds in the body. This property is especially useful for targeting specific tissues or organs, such as the brain, where traditional drug delivery methods face challenges.

Additionally, the compound's antioxidant and anti-inflammatory properties make it a candidate for developing treatments for chronic diseases. For example, researchers are investigating its potential in managing diabetes by targeting oxidative stress and inflammation, which are key factors in the progression of the disease. The hydroxythiolan-3-yl group's ability to modulate redox reactions is central to these efforts.

Another area of interest is the use of this compound in cancer therapy. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by disrupting metabolic pathways. The hydroxymethyl group's role in modulating enzyme activity could be leveraged to develop targeted therapies that minimize damage to healthy cells.

Future Directions and Research Opportunities

As research into tert-butyl 3-(hydroxymethyl)-3-(3-hydroxythiolan-3-yl)piperidine-1-carboxylate progresses, there are several promising directions for future study. One area is the exploration of its potential in combination therapies, where it could be used alongside existing drugs to enhance efficacy and reduce side effects. For instance, combining this compound with traditional antioxidants may provide synergistic effects in treating oxidative stress-related conditions.

Another area of focus is the development of drug delivery systems that optimize the compound's bioavailability. Techniques such as nanoparticle encapsulation or liposomal delivery could be employed to ensure that the compound reaches its target sites effectively. This is particularly important for conditions where systemic delivery is challenging, such as neurological disorders.

Finally, further studies are needed to fully understand the compound's mechanisms of action and its long-term effects in vivo. This includes investigating its safety profile and potential interactions with other drugs. Such research will be critical for translating the compound from the laboratory to clinical applications.

추천 공급업체
Yunnanjiuzhen
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Yunnanjiuzhen
Shanghai Bent Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nantong Boya Environmental Protection Technology Co., Ltd